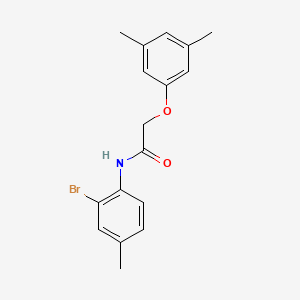

![molecular formula C17H17N5O3S2 B5521156 2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain several structural motifs common in organic chemistry, including a 1,3-benzodioxol-5-yl group, a 1,2,4-triazole ring, and a thiazole ring . These groups are often found in various biologically active compounds, including drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzodioxole, triazole, and thiazole rings could impact its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A significant body of research has been dedicated to exploring the anticancer properties of benzothiazole derivatives. These compounds have been synthesized and evaluated for their potential as anticancer agents, with studies revealing their cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The studies employ methodologies like the MTT assay to measure cytotoxicity and flow cytometric analysis to determine the mode of cell death, providing insights into their potential mechanism of action as anticancer agents (Osmaniye et al., 2018).

Antimicrobial and UV Protection

Thiazole and triazole derivatives have been designed and synthesized for applications in antimicrobial activity and UV protection. These compounds have been applied to cotton fabrics, enhancing their antimicrobial properties and providing UV protection. This research not only demonstrates the chemical versatility of such compounds but also their potential in practical applications beyond pharmaceuticals, including material science and textile engineering (Mohamed et al., 2020).

Anticonvulsant Agents

Research into benzothiazole derivatives with substitutions at specific sites has shown promise for the development of anticonvulsant agents. These compounds have been evaluated using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to measure their effectiveness in preventing seizures. The results have indicated that certain derivatives exhibit significant anticonvulsant activity, suggesting a potential therapeutic use in treating seizure disorders (Liu et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their utility in corrosion inhibition, particularly for carbon steel in acidic environments. These studies employ techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization to evaluate the efficacy of these compounds in preventing corrosion. The findings indicate that certain benzothiazole derivatives can serve as effective corrosion inhibitors, offering a promising approach to protecting metals from corrosive damage (Hu et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(1,3-benzodioxol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S2/c1-3-22-14(11-4-5-12-13(8-11)25-9-24-12)20-21-17(22)27-10(2)15(23)19-16-18-6-7-26-16/h4-8,10H,3,9H2,1-2H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCYQRSWTFAVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)

![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)

![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)

![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)

![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![N-methyl-4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B5521162.png)